molecular formula C11H7F3N2O4 B14355088 Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate CAS No. 95015-25-1

Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate

Cat. No.: B14355088
CAS No.: 95015-25-1
M. Wt: 288.18 g/mol
InChI Key: MWKIUSBXKYAZFJ-UHFFFAOYSA-N
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Description

Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoroacetamido group, a benzoxazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride and an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,2,2-trifluoroacetamido)benzoate
  • Methyl 5-iodo-3-(2,2,2-trifluoroacetamido)-thiophene-2-carboxylate

Uniqueness

Methyl 5-(2,2,2-trifluoroacetamido)-1,3-benzoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroacetamido group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

95015-25-1

Molecular Formula

C11H7F3N2O4

Molecular Weight

288.18 g/mol

IUPAC Name

methyl 5-[(2,2,2-trifluoroacetyl)amino]-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C11H7F3N2O4/c1-19-9(17)7-5(16-10(18)11(12,13)14)2-3-6-8(7)15-4-20-6/h2-4H,1H3,(H,16,18)

InChI Key

MWKIUSBXKYAZFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1N=CO2)NC(=O)C(F)(F)F

Origin of Product

United States

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